molecular formula C34H48N2O9 B1151235 Lqh alpha IT (Recombinant)

Lqh alpha IT (Recombinant)

Cat. No. B1151235
M. Wt: 7,380.4 Da
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

It is a scorpion alpha-insect toxin, which prolongs the evoked action potential by an inhibition of sodium current inactivation in insects and mammals. Lqh alpha- IT serves as a marker for receptor site-3 on insect and mammalian sodium channels. 66-amino acid polypeptide with 4 disulfide bridges produced in E.coli (1,2),originally from Leiurus quinquestriatus hebraeus scorpion venom Lqh alpha- IT is highly toxic to insects. It also has a strong toxicity to mice by subcutaneous injection (but very weak by intraventricular route). Lqh alpha- IT causes an extreme prolongation of the action potential in both cockroach giant axon and rat skeletal muscle preparations as a result of the slowing and incomplete inactivation of the sodium currents. Lqh alpha- IT is very active on insect and skeletal muscle sodium channels expressed in Xenopus oocytes but is very weak on rat brain IIa channels.

Scientific Research Applications

Genetic Alteration and Selective Toxicity

Lqh alpha IT, a recombinant alpha neurotoxin from the scorpion Leiurus quinquestriatus hebraeus, exhibits toxicity towards both insects and mammals. Research has focused on genetically manipulating this toxin to improve its selectivity, particularly to enhance its toxicity to insects while reducing its effects on mammals. A study demonstrated the possibility of altering the amino acid sequence of Lqh alpha IT to significantly reduce its mammalian toxicity while only slightly affecting its insecticidal potency. This research provides insights into optimizing the selective toxicity of peptide neurotoxins through recombinant approaches (Zilberberg et al., 1996).

Structural Analysis and Activity Enhancement

The solution structure of Lqh alpha IT was analyzed using two-dimensional nuclear magnetic resonance spectroscopy (2D NMR), which revealed its structural basis for biological activity and selective toxicity. Additionally, the study of a mutant variant (R64H), which is more toxic than the unmodified toxin, emphasized the importance of the spatial orientation of certain residues for its toxicity. Such studies contribute to understanding the structure-activity relationships of neurotoxins (Tugarinov et al., 1997).

Expression in Insect Cells and Larvae

Lqh alpha IT's expression in insect cells and lepidopterous larvae was investigated to explore its potential as an insecticidal agent. By engineering the cDNA of Lqh alpha IT into the Autographa californica Nuclear Polyhedrosis Virus genome, functional polypeptides were secreted by infected insect cells. The resulting recombinant virus showed enhanced insecticidal potency, underlining the potential of genetically modified alpha toxins in pest control and the study of toxin structure-function relationships (Chejanovsky et al., 1995).

Electrophysiological Analysis

The effects of a recombinant depressant insect toxin, Lqh IT2-r, derived from Lqh alpha IT, were studied in electrophysiological experiments. This research provided insights into how these toxins affect sodium channel inactivation, leading to a better understanding of their mode of action at the molecular level (Benkhalifa et al., 1997).

properties

Molecular Formula

C34H48N2O9

Molecular Weight

7,380.4 Da

Purity

min. 96% (capillary electrophorensis)

Origin of Product

United States

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